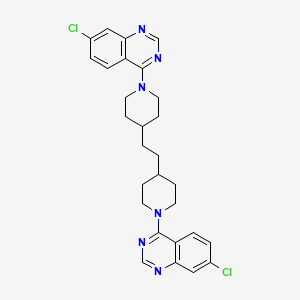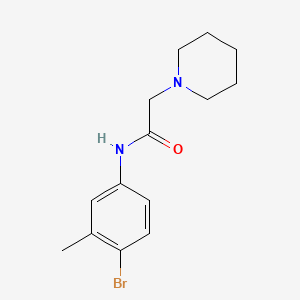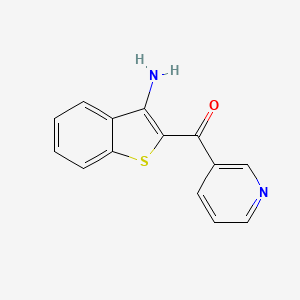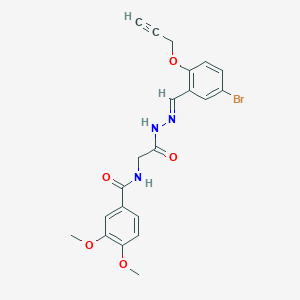
5-nitronaphthalene-1-sulfonyl Fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitronaphthalene-1-sulfonyl fluoride is an organic compound with the molecular formula C₁₀H₆FNO₄S It is a derivative of naphthalene, featuring a nitro group at the 5-position and a sulfonyl fluoride group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitronaphthalene-1-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to a naphthalene derivative. One common method is the direct fluorosulfonylation of naphthalene derivatives using fluorosulfonyl radicals. This method is efficient and provides a straightforward approach to producing sulfonyl fluorides .
Another approach involves the conversion of sulfonic acids or sulfonates to sulfonyl fluorides. This can be achieved through a one-pot synthesis using mild reaction conditions and readily available reagents . For example, sulfonic acid sodium salts can be converted to sulfonyl fluorides using thionyl fluoride in high yields .
Industrial Production Methods
Industrial production of sulfonyl fluorides often relies on the fluoride-chloride exchange method. This involves the reaction of arenesulfonyl chlorides with fluoride sources such as potassium fluoride (KF) or potassium bifluoride (KHF₂) in the presence of a phase transfer catalyst . This method is widely used due to its scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitronaphthalene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the naphthalene ring makes it susceptible to electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄), and nitric acid (HNO₃).
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild conditions to replace the fluoride ion.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Applications De Recherche Scientifique
5-Nitronaphthalene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Chemical Biology: Used in the development of bioorthogonal chemistry techniques, such as Sulfur (VI) Fluoride Exchange (SuFEx) click chemistry.
Drug Discovery: Its unique reactivity makes it a valuable tool in the design of enzyme inhibitors and other bioactive molecules.
Materials Science: Employed in the synthesis of functionalized materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-nitronaphthalene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in SuFEx click chemistry, where the compound forms stable sulfur (VI) linkages with various nucleophiles . The nitro group on the naphthalene ring can also participate in electron-withdrawing effects, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonyl Chlorides: These compounds are similar in structure but have a chlorine atom instead of a fluoride atom.
Sulfonyl Bromides: These compounds have a bromine atom instead of a fluoride atom.
Uniqueness
5-Nitronaphthalene-1-sulfonyl fluoride is unique due to its balance of reactivity and stability. The presence of the nitro group enhances its electrophilic nature, making it a versatile reagent in various chemical reactions. Its stability under physiological conditions makes it suitable for applications in chemical biology and drug discovery .
Propriétés
Numéro CAS |
108045-25-6 |
|---|---|
Formule moléculaire |
C10H6FNO4S |
Poids moléculaire |
255.22 g/mol |
Nom IUPAC |
5-nitronaphthalene-1-sulfonyl fluoride |
InChI |
InChI=1S/C10H6FNO4S/c11-17(15,16)10-6-2-3-7-8(10)4-1-5-9(7)12(13)14/h1-6H |
Clé InChI |
YXFCEYJBLGYFQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2S(=O)(=O)F)C(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11955541.png)


